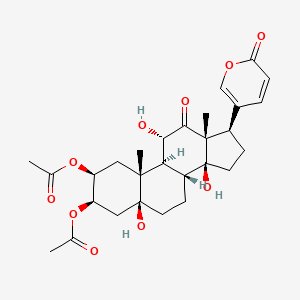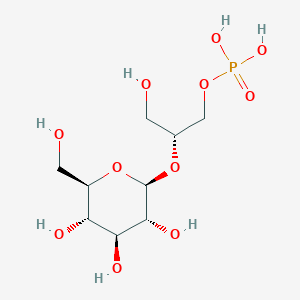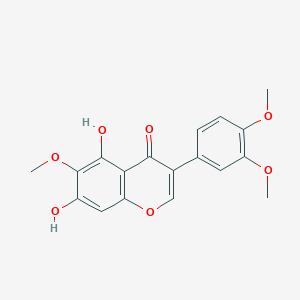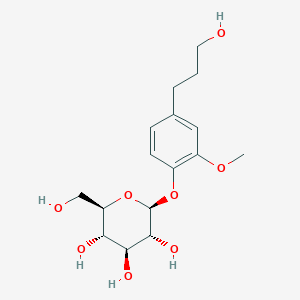
callipeltin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
callipeltin B is a natural product found in Callipelta and Sollasipelta with data available.
Scientific Research Applications
Solid-Phase Total Synthesis
A study by Krishnamoorthy et al. (2006) demonstrated the successful solid-phase total synthesis of callipeltin B, achieving an overall yield of 15%. This synthesis process provided insights into the structural configuration of this compound, confirming the reassignment of its threonine residues as d-allothreonine and the assignment of the beta-methoxytyrosine residue configuration as (2R,3R) (Krishnamoorthy et al., 2006).
Bioactive Peptide Characterization
In a study by D’Auria et al. (1996), this compound was isolated from the New Caledonian sponge Callipelta sp. and identified as a cytotoxic peptide. It was found to possess a cyclic depsipeptidal structure, differing from callipeltin A by having an N-terminal 2,3-dimethylpyroglutamic acid unit. This study highlighted the unique structural and cytotoxic characteristics of this compound (D’Auria et al., 1996).
Stereoselective Synthesis
Hansen et al. (2005) focused on the stereochemistry of beta-methoxytyrosine, a component of callipeltin A, which is closely related to this compound. They achieved stereoselective synthesis of four stereoisomers of beta-methoxytyrosine, contributing to a better understanding of the molecular structure and potential activity of this compound (Hansen et al., 2005).
Cytotoxicity and Structural Insights
Kikuchi and Konno (2014) described the total synthesis of callipeltins B and M, emphasizing the cytotoxic nature of these compounds. The synthesis involved assembling eight amino acids, including several unusual ones, on a solid support. This study provided further insights into the cytotoxic properties and structural complexities of this compound (Kikuchi & Konno, 2014).
Ionophore Effect and Muscle Tension
Trevisi et al. (2004) explored the effect of callipeltin A on guinea-pig aortic rings, noting its concentration-dependent contraction effect. Although this study focused on callipeltin A, it provided valuable information relevant to the overall understanding of callipeltins, including this compound, particularly in their interaction with muscle tissues and potential ionophore effects (Trevisi et al., 2004).
properties
Molecular Formula |
C47H74N12O14 |
|---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
(2S,3S,4R)-N-[(3S,6R,9S,12S,15R,18R,21R,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(R)-(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H74N12O14/c1-21(2)20-30-44(69)59(9)31(17-18-32(48)62)40(65)57-36(37(72-10)27-13-15-28(61)16-14-27)45(70)58(8)24(5)46(71)73-26(7)35(56-41(66)33-22(3)23(4)38(63)54-33)43(68)55-34(25(6)60)42(67)52-29(39(64)53-30)12-11-19-51-47(49)50/h13-16,21-26,29-31,33-37,60-61H,11-12,17-20H2,1-10H3,(H2,48,62)(H,52,67)(H,53,64)(H,54,63)(H,55,68)(H,56,66)(H,57,65)(H4,49,50,51)/t22-,23+,24-,25+,26+,29+,30-,31-,33-,34+,35+,36+,37+/m0/s1 |
InChI Key |
LDVDYMWYVBJGBO-HNNCHNCWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](N(C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)[C@@H](C3=CC=C(C=C3)O)OC)C)C)C)C |
Canonical SMILES |
CC1C(C(=O)NC1C(=O)NC2C(OC(=O)C(N(C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)C(C3=CC=C(C=C3)O)OC)C)C)C)C |
synonyms |
callipeltin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)




![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)

![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)


![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)